molecular formula C19H16ClFN4O2 B2373160 1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea CAS No. 1020976-47-9

1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea

Cat. No.: B2373160
CAS No.: 1020976-47-9
M. Wt: 386.81
InChI Key: SGGQGUVGDQUENO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chlorophenyl group, a fluorophenyl group, and a pyridazinyl moiety connected through an ethyl urea linker. Its unique structural characteristics make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-(4-fluorophenyl)pyridazin-3-yl intermediate. This can be achieved through a condensation reaction between 4-fluorobenzaldehyde and hydrazine hydrate, followed by cyclization.

    Preparation of the Chlorophenyl Urea: The next step involves the reaction of 4-chloroaniline with an isocyanate to form the chlorophenyl urea derivative.

    Coupling Reaction: Finally, the pyridazinyl intermediate is coupled with the chlorophenyl urea derivative through an ethyl linker using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Biology: The compound is used in biological assays to investigate its effects on cellular pathways and molecular targets.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2-(pyridazin-3-yl)oxy)ethyl)urea: Lacks the fluorophenyl group, which may affect its biological activity.

    1-(4-Fluorophenyl)-3-(2-(pyridazin-3-yl)oxy)ethyl)urea: Lacks the chlorophenyl group, which may influence its chemical reactivity.

    1-(4-Chlorophenyl)-3-(2-(pyridazin-3-yl)oxy)ethyl)thiourea: Contains a thiourea moiety instead of urea, which may alter its pharmacological properties.

Uniqueness

1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea is unique due to the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2/c20-14-3-7-16(8-4-14)23-19(26)22-11-12-27-18-10-9-17(24-25-18)13-1-5-15(21)6-2-13/h1-10H,11-12H2,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGQGUVGDQUENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)NC3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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